

An In-depth Technical Guide to 2-Thiophenecarboxylic Acid and its Derivatives

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Compound of Interest

Compound Name: 2-Thiophenecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarboxylic acid, a sulfur-containing heterocyclic compound, and its derivatives represent a versatile class of molecules with significant applications across various scientific disciplines, particularly in medicinal chemistry and materials science.^[1] The thiophene ring system is a bioisostere of the benzene ring and is a privileged scaffold in drug discovery, contributing to a wide range of pharmacological activities. This technical guide provides a comprehensive overview of **2-thiophenecarboxylic acid**, detailing its chemical and physical properties, synthesis methodologies, and the diverse applications of its derivatives, with a focus on their biological activities and mechanisms of action.

Core Compound: 2-Thiophenecarboxylic Acid

2-Thiophenecarboxylic acid (2-TCA) is a stable, crystalline solid that serves as a fundamental building block for the synthesis of a multitude of derivatives.^{[2][3]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-thiophenecarboxylic acid** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ O ₂ S	[3][4]
Molecular Weight	128.15 g/mol	[3][4]
CAS Number	527-72-0	[2][3]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	125-127 °C	[3]
Boiling Point	260 °C	[3]
Water Solubility	Slightly soluble	[2]
logP (octanol/water)	1.446	[5]
pKa	3.5	

Table 1: Physicochemical Properties of **2-Thiophenecarboxylic Acid**

Synthesis of 2-Thiophenecarboxylic Acid and Key Derivatives

The synthesis of **2-thiophenecarboxylic acid** and its primary derivatives, such as amides, esters, and hydrazides, can be achieved through various established synthetic routes.

Synthesis of 2-Thiophenecarboxylic Acid

One common method for the preparation of **2-thiophenecarboxylic acid** is the oxidation of 2-acetylthiophene.[2]

Experimental Protocol: Oxidation of 2-Acetylthiophene

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-acetylthiophene in a suitable solvent such as acetic acid.
- **Oxidation:** Add an oxidizing agent, such as sodium hypochlorite solution (bleach), dropwise to the solution while maintaining the temperature below 40°C.

- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the excess oxidizing agent with a reducing agent like sodium bisulfite.
- **Isolation:** Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the **2-thiophenecarboxylic acid**.
- **Purification:** Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the pure product.

Synthesis of 2-Thiophenecarboxamides

2-Thiophenecarboxamides are typically synthesized by the reaction of **2-thiophenecarboxylic acid** with an appropriate amine in the presence of a coupling agent.

Experimental Protocol: Amide Synthesis using a Coupling Agent

- **Activation:** Dissolve **2-thiophenecarboxylic acid** in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an amine base like triethylamine.
- **Amine Addition:** To the activated acid, add the desired primary or secondary amine.
- **Reaction:** Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
- **Work-up:** Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer with dilute acid, dilute base, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Synthesis of 2-Thiophenecarboxylic Acid Esters

Esterification of **2-thiophenecarboxylic acid** is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask, combine **2-thiophenecarboxylic acid** and an excess of the desired alcohol (e.g., methanol or ethanol).
- **Catalysis:** Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- **Reaction:** Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
- **Work-up:** After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer, concentrate, and purify the resulting ester by distillation or column chromatography.

Synthesis of 2-Thiophenecarbohydrazides

2-Thiophenecarbohydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and are typically prepared from the corresponding esters.

Experimental Protocol: Hydrazinolysis of Esters

- **Reaction Setup:** Dissolve the **2-thiophenecarboxylic acid** ester in a suitable solvent like ethanol.
- **Hydrazine Addition:** Add hydrazine hydrate to the solution.
- **Reaction:** Heat the reaction mixture to reflux for several hours until the starting ester is consumed (monitored by TLC).
- **Isolation:** Cool the reaction mixture to room temperature. The product, 2-thiophenecarbohydrazide, will often precipitate out of the solution.

- Purification: Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the pure hydrazide.

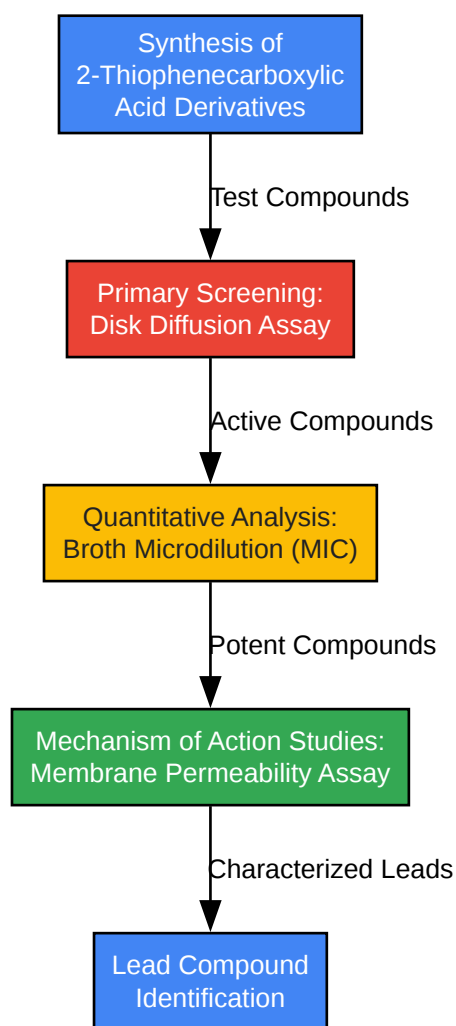
Biologically Active Derivatives and Their Applications

Derivatives of **2-thiophenecarboxylic acid** have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antimicrobial and antifungal properties of **2-thiophenecarboxylic acid** derivatives. The mechanism of action for some of these compounds involves the disruption of the microbial cell membrane.

Below is a logical workflow for the initial screening and characterization of antimicrobial thiophene derivatives.



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Caption: Workflow for antimicrobial screening of thiophene derivatives.

A selection of **2-thiophenecarboxylic acid** derivatives with reported antimicrobial activity is presented in Table 2.

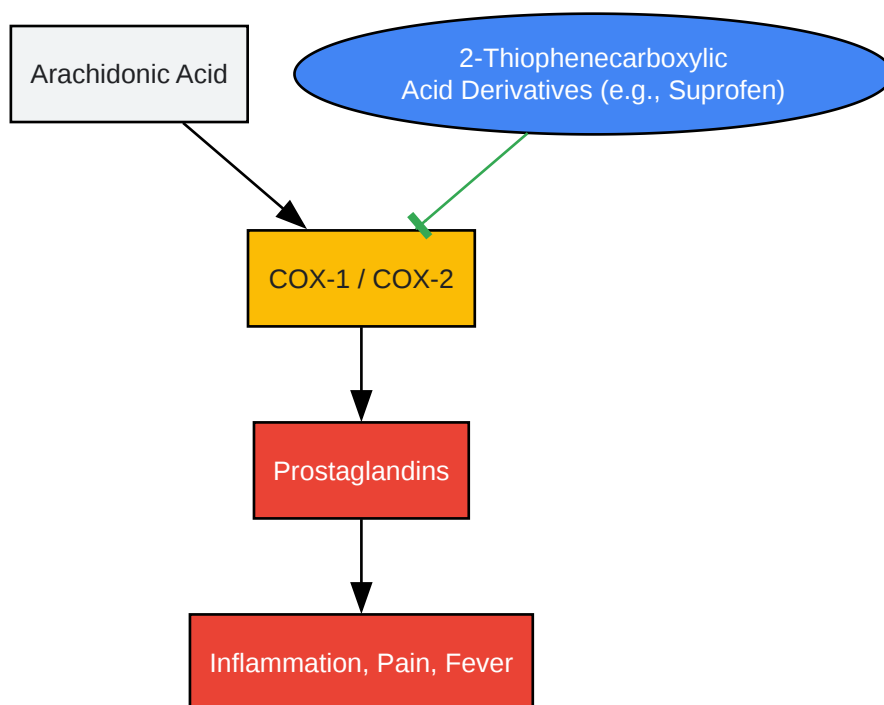
Derivative Class	Organism	MIC (µg/mL)	Reference
Thiophene carboxamide	Staphylococcus aureus	16-64	[6]
Thiophene carboxamide	Escherichia coli	32-64	[6]
Thiophene-based heterocycle	Acinetobacter baumannii	16-32	[7]
Thiophene-based heterocycle	Escherichia coli	8-32	[7]

Table 2: Antimicrobial Activity of Selected **2-Thiophenecarboxylic Acid** Derivatives

Anti-inflammatory Activity: COX Inhibition

Certain derivatives of **2-thiophenecarboxylic acid** have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The non-steroidal anti-inflammatory drug (NSAID) Suprofen is a notable example.

The general signaling pathway involving COX enzymes and the action of inhibitors is depicted below.



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Caption: COX inhibition by **2-thiophenecarboxylic acid** derivatives.

Quantitative data for the COX-inhibitory activity of selected derivatives are provided in Table 3.

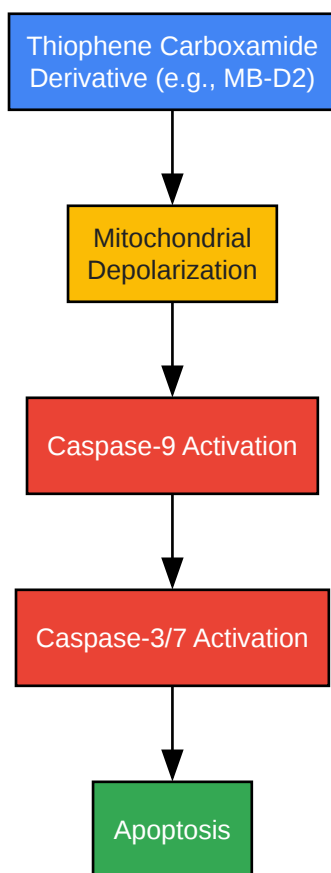
Derivative	Target	IC ₅₀ (μM)	Reference
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide	COX-2	0.29	
Thioester derivative of NSAID	COX-2	0.20 - 0.69	[8]
Phenolcarboxylic acids	COX-2	50% inhibition	[9]

Table 3: COX-Inhibitory Activity of **2-Thiophenecarboxylic Acid** Derivatives

Anticancer Activity

Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents. [10][11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis through caspase activation, disruption of mitochondrial membrane potential, and interaction with key cellular targets like tubulin.[11][12]

The signaling cascade leading to apoptosis initiated by some thiophene derivatives is illustrated below.



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Caption: Apoptosis induction by a thiophene carboxamide derivative.

Some thiophene derivatives also act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that targets tubulin polymerization.[12] By binding to the colchicine-binding site on tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[12][13]

The cytotoxic activity of several thiophene carboxamide derivatives against various cancer cell lines is summarized in Table 4.

Derivative	Cell Line	IC ₅₀ (μM)	Reference
Thiophene carboxamide 2b	Hep3B	5.46	[12][13]
Thiophene carboxamide 2e	Hep3B	12.58	[12][13]
2-Bromo-5-(2-methylphenyl)thiophene (BMPT)	HepG2, Caco-2	Low μM range	[10]
Oxime functionalized thiophene	MCF-7	0.28	[10]

Table 4: Anticancer Activity of Selected **2-Thiophenecarboxylic Acid** Derivatives

Other Applications

Beyond their therapeutic potential, derivatives of **2-thiophenecarboxylic acid** are utilized in materials science as building blocks for conductive polymers and organic semiconductors.[14] They also find application in the agrochemical industry as herbicides and fungicides.

Conclusion

2-Thiophenecarboxylic acid and its derivatives constitute a rich and diverse family of chemical compounds with significant scientific and commercial value. Their versatile synthesis and wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscore their importance in drug discovery and development. The continued exploration of this chemical space is likely to yield novel therapeutic agents and advanced materials with improved efficacy and functionality. This guide provides a foundational understanding for researchers and scientists to further investigate and harness the potential of these remarkable molecules.

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